molecular formula C11H22N2S B1437607 [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine CAS No. 1042802-79-8

[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine

Cat. No.: B1437607
CAS No.: 1042802-79-8
M. Wt: 214.37 g/mol
InChI Key: XDIJCJULDXMESE-UHFFFAOYSA-N
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Description

[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine: is a chemical compound with the molecular formula C11H22N2S and a molecular weight of 214.38 g/mol . It is characterized by the presence of a thiomorpholine ring attached to a cyclohexyl group, which is further connected to a methanamine group. This compound is known for its versatile applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine typically involves the reaction of thiomorpholine with cyclohexylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and isolation to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

Chemistry: In chemistry, [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a probe or a tool for investigating specific biochemical pathways .

Medicine: In the field of medicine, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly for conditions where modulation of specific molecular targets is desired .

Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use .

Comparison with Similar Compounds

    [1-(Morpholin-4-yl)cyclohexyl]methanamine: Similar in structure but with a morpholine ring instead of a thiomorpholine ring.

    [1-(Piperidin-4-yl)cyclohexyl]methanamine: Contains a piperidine ring instead of a thiomorpholine ring.

    [1-(Pyrrolidin-4-yl)cyclohexyl]methanamine: Features a pyrrolidine ring in place of the thiomorpholine ring.

Uniqueness: The presence of the thiomorpholine ring in [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine imparts unique chemical and biological properties to the compound. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

IUPAC Name

(1-thiomorpholin-4-ylcyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2S/c12-10-11(4-2-1-3-5-11)13-6-8-14-9-7-13/h1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIJCJULDXMESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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